molecular formula C19H26N2O4S B047285 Zinterol CAS No. 37000-20-7

Zinterol

Cat. No.: B047285
CAS No.: 37000-20-7
M. Wt: 378.5 g/mol
InChI Key: XJBCFFLVLOPYBV-UHFFFAOYSA-N
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Safety and Hazards

Precautions for handling Zinterol include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

Relevant Papers One relevant paper is "Agonist effects of this compound at the mouse and human β3-adrenoceptor" . This study investigates the action of this compound at β3-adrenoceptors using mouse primary brown adipocytes and Chinese hamster ovary (CHO-K1) cells expressing the mouse or human β3-adrenoceptor . The study found that this compound is a potent, high-efficacy β3-adrenoceptor agonist at the endogenous mouse β3-adrenoceptor in primary brown adipocytes and at the cloned mouse and human β3-adrenoceptor expressed in CHO-K1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinterol can be synthesized through a series of chemical reactions involving the appropriate starting materialsThe reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce different alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25/h4-11,18,20-23H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBCFFLVLOPYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38241-28-0 (hydrochloride)
Record name Zinterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70865845
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37000-20-7
Record name Zinterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37000-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZINTEROL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Zinterol?

A1: this compound (1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoro-methyl-2-imidazolyl)phenoxy]-2-propanol) is a synthetic compound that acts as a β2-adrenergic receptor (β2-AR) agonist. []

Q2: How does this compound interact with its target?

A2: this compound binds to β2-adrenergic receptors (β2-ARs) on the surface of cells. This binding activates the receptor, initiating a cascade of intracellular signaling events. [, ]

Q3: What are the downstream effects of this compound binding to β2-ARs?

A3: this compound's downstream effects depend on the cell type and species. Some common effects include:

  • Increased cAMP production: In many cell types, β2-AR activation by this compound stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels. This effect is mediated by the Gs protein. [, , , ]
  • Modulation of ion channels: this compound can modulate various ion channels, including L-type calcium channels (ICa,L), leading to changes in cellular excitability and contractility. [, , , , ]
  • Activation of other signaling pathways: this compound can activate alternative signaling pathways, such as the cytosolic phospholipase A2 (cPLA2) pathway, leading to arachidonic acid release and downstream effects independent of cAMP. [, ]

Q4: Are the effects of this compound always mediated by cAMP?

A4: No, while this compound can stimulate cAMP production through β2-ARs, research suggests that some of its effects, particularly in cardiac myocytes, may be independent of cAMP and involve alternative signaling pathways like cPLA2. [, , ]

Q5: Does this compound interact with β1-adrenergic receptors (β1-ARs)?

A5: While this compound exhibits a higher affinity for β2-ARs, it can also interact with β1-ARs, albeit with lower potency. The relative contribution of β1-AR activation to this compound's effects depends on its concentration and the cell type being studied. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H26F3N3O5, and its molecular weight is 469.46 g/mol. Unfortunately, the provided research excerpts do not contain spectroscopic data for this compound.

Q7: What is known about the stability and formulation of this compound?

A7: While the provided excerpts don't detail specific stability or formulation strategies for this compound, they highlight the importance of considering factors like solubility, bioavailability, and stability under various conditions when developing formulations for optimal drug delivery. []

Q8: What are the effects of this compound on the heart?

A8: this compound's cardiac effects are complex and vary with species, age, and disease state. Some key findings include:

  • Positive inotropic effects: this compound can increase the force of contraction in cardiac muscle, although the mechanisms may differ between neonates and adults. [, , , ]
  • Lusitropic effects: this compound can influence the rate of cardiac muscle relaxation. [, , ]
  • Arrhythmogenic potential: Under certain conditions, particularly in heart failure, this compound can induce cardiac arrhythmias. This effect is linked to increased sarcoplasmic reticulum Ca2+ load and spontaneous Ca2+ release. []

Q9: How does this compound affect calcium handling in cardiac myocytes?

A9: this compound can modulate calcium handling by:

  • Modulating L-type calcium currents (ICa,L): This effect can increase calcium influx into the cell, contributing to increased contractility. [, , , ]
  • Influencing sarcoplasmic reticulum Ca2+ load: this compound can enhance SR Ca2+ load, potentially leading to spontaneous Ca2+ release and arrhythmias, especially in heart failure. []
  • Modulating phospholamban phosphorylation: This effect can influence SR Ca2+ uptake and contribute to changes in Ca2+ handling. [, ]

Q10: What is the role of Gi proteins in this compound's cardiac effects?

A10: Research suggests that this compound can activate both Gs and Gi proteins downstream of β2-ARs in murine cardiac myocytes. Gi protein activation may counteract the stimulatory effects of Gs, leading to a blunted inotropic response. []

Q11: What are the age-related differences in this compound's cardiac effects?

A11: this compound's effects on cardiac contractility and relaxation differ between neonatal and adult animals. For instance, in rat ventricular myocytes, low concentrations of this compound enhance contractility and hasten relaxation in neonates but not in adults. [, ]

Q12: Does the extracellular matrix influence this compound's effects on cardiac myocytes?

A12: Yes, studies show that the extracellular matrix protein laminin can modulate this compound's effects on ICa,L in cardiac myocytes. This interaction appears to involve integrins and the actin cytoskeleton, highlighting the importance of cellular context in β2-AR signaling. [, ]

Q13: What is the potency and efficacy of this compound?

A13: The potency and efficacy of this compound vary depending on the specific response measured, cell type, and species. Studies have reported a range of EC50 values for this compound in different experimental settings, highlighting the importance of considering experimental context when interpreting its pharmacological activity. [, , ]

Q14: Does this compound exhibit selectivity for β2-ARs over other receptor subtypes?

A14: While this compound is considered a selective β2-AR agonist, it can activate other receptor subtypes, including β1-ARs and β3-ARs, at higher concentrations. Its selectivity profile is crucial when interpreting its pharmacological effects in different tissues. [, , , ]

Q15: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A15: The provided excerpts do not provide detailed information on this compound's absorption, distribution, metabolism, or excretion (ADME). Further research is needed to fully elucidate its pharmacokinetic profile. []

Q16: Has this compound been studied in clinical trials?

A16: While this compound has been used as a pharmacological tool to study β2-AR signaling in various experimental settings, the provided excerpts do not mention any clinical trials conducted with this compound.

Q17: What is known about the toxicity and safety profile of this compound?

A17: While the excerpts don't elaborate on specific toxicity data for this compound, they underscore the importance of considering potential adverse effects, particularly in the context of its arrhythmogenic potential in heart failure. [, ]

Q18: Are there any known resistance mechanisms to this compound?

A18: The provided excerpts don't provide information on specific resistance mechanisms to this compound. Further research is needed to explore this aspect. []

Q19: What analytical methods are used to characterize and quantify this compound?

A19: Common techniques used to study this compound and its effects include radioligand binding assays, fluorescence-based calcium imaging, patch-clamp electrophysiology, and biochemical assays for cAMP and protein phosphorylation. [, , , , ]

Q20: What is the environmental impact of this compound?

A20: The provided excerpts do not mention any specific information on the environmental impact or degradation of this compound. Further research is needed to address these aspects. []

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